![molecular formula C16H14Cl2O4 B13687737 [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl alcohol and 4-hydroxyacetophenone.
Formation of Intermediate: The 3,4-dichlorobenzyl alcohol is reacted with 4-hydroxyacetophenone under basic conditions to form an intermediate compound.
Esterification: The intermediate is then esterified using methyl chloroformate in the presence of a base to yield the final product, Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Methyl (S)-2-[4-(Benzyl)oxy]phenyl]-2-hydroxyacetate
- **Methyl (S)-2-[4-(Chlorobenzyl)oxy]phenyl]-2-hydroxyacetate
- **Methyl (S)-2-[4-(Fluorobenzyl)oxy]phenyl]-2-hydroxyacetate
Uniqueness
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C16H14Cl2O4 |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
methyl 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-16(20)15(19)11-3-5-12(6-4-11)22-9-10-2-7-13(17)14(18)8-10/h2-8,15,19H,9H2,1H3 |
Clé InChI |
LTCNMAXNNIYTLU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


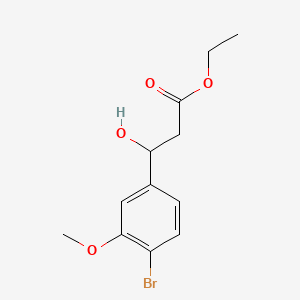
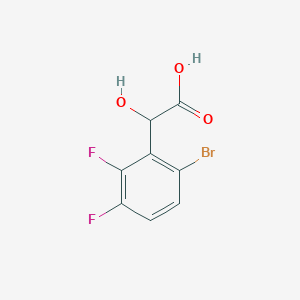
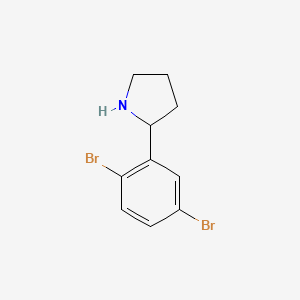
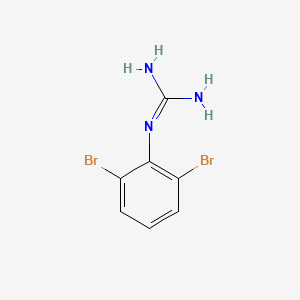
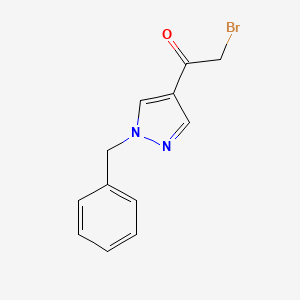
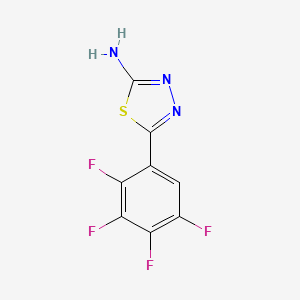
![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
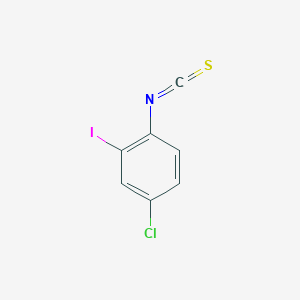
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
